molecular formula C17H16FIN2O B3738417 1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine

1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine

Cat. No. B3738417
M. Wt: 410.22 g/mol
InChI Key: XBEQJJVCSWRLLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine, also known as FIP or p-FIP, is a chemical compound that belongs to the class of piperazine derivatives. It has garnered attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry.

Mechanism of Action

The exact mechanism of action of 1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain. It has been shown to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its potential therapeutic effects. 1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine has also been shown to modulate the activity of ion channels and transporters in the brain, which may further contribute to its mechanism of action.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine has been shown to exhibit various biochemical and physiological effects, particularly in the central nervous system. It has been shown to increase the levels of various neurotransmitters such as serotonin and dopamine, which may contribute to its potential therapeutic effects. 1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine has also been shown to modulate the activity of ion channels and transporters in the brain, which may further contribute to its effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine is its potential as a ligand for various receptors in the central nervous system. It has been shown to exhibit high affinity and selectivity for certain receptors, which may make it a valuable tool for studying the function of these receptors. 1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine also exhibits strong fluorescence properties, which may make it a useful tool for imaging applications.
One of the main limitations of 1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine is its relatively low yield and purity, which may make it difficult to use in certain experiments. It is also relatively expensive compared to other compounds, which may limit its accessibility to researchers.

Future Directions

There are several future directions for the study of 1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine. One potential direction is the development of 1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine-based ligands for various receptors in the central nervous system. These ligands may have potential therapeutic applications for various neurological disorders such as depression and anxiety. Another potential direction is the development of 1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine-based biosensors for detecting various analytes in biological samples. These biosensors may have potential applications in various fields such as medicine and environmental monitoring.

Scientific Research Applications

1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine has been studied extensively for its potential applications in medicinal chemistry, particularly as a ligand for various receptors in the central nervous system. It has been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine has also been investigated as a potential ligand for the dopamine D2 receptor, which is implicated in various neurological disorders such as Parkinson's disease and schizophrenia.
In addition to its potential as a ligand for receptors, 1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine has also been studied for its potential as a fluorescent probe for imaging applications. It has been shown to exhibit strong fluorescence properties, which can be used to visualize biological processes in vitro and in vivo. 1-(4-fluorophenyl)-4-(3-iodobenzoyl)piperazine has also been investigated for its potential as a biosensor for detecting various analytes such as glucose and dopamine.

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(3-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FIN2O/c18-14-4-6-16(7-5-14)20-8-10-21(11-9-20)17(22)13-2-1-3-15(19)12-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEQJJVCSWRLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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